molecular formula C13H17BCl2O2 B6304641 2,6-Dichloro-4-methylphenylboronic acid pinacol ester CAS No. 2121511-76-8

2,6-Dichloro-4-methylphenylboronic acid pinacol ester

Cat. No.: B6304641
CAS No.: 2121511-76-8
M. Wt: 287.0 g/mol
InChI Key: MTOLYKCXWCBION-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BCl2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic ester interacts with its target through a transmetalation process . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key pathway in which 2,6-Dichloro-4-methylphenylboronic acid pinacol ester may participate . This reaction is widely used in organic synthesis to create carbon-carbon bonds, enabling the formation of complex organic structures . The downstream effects include the synthesis of various biologically active compounds and pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the Suzuki-Miyaura reaction is often performed in an aqueous environment and can be influenced by the pH and temperature of the reaction mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester typically involves the reaction of 2,6-dichloro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often facilitated by a base or an acid.

Common Reagents and Conditions

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methylphenylboronic Acid Pinacol Ester
  • 2,6-Dichlorophenylboronic Acid Pinacol Ester

Uniqueness

2,6-Dichloro-4-methylphenylboronic acid pinacol ester is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOLYKCXWCBION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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